![molecular formula C22H30N2O2 B3953186 3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B3953186.png)
3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide
Descripción general
Descripción
3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide, also known as Fentanyl, is a synthetic opioid that is used clinically for the management of pain. It is a potent analgesic that is approximately 50-100 times more potent than morphine. In recent years, Fentanyl has gained attention due to its abuse potential and involvement in the opioid epidemic. However, Fentanyl has also been the subject of scientific research due to its unique properties and potential therapeutic applications.
Mecanismo De Acción
3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide acts on the central nervous system by binding to opioid receptors. Specifically, it binds to mu-opioid receptors, which are located in various regions of the brain and spinal cord. This binding results in the activation of a signaling pathway that leads to the inhibition of pain signaling and the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. In addition to its analgesic properties, this compound can cause respiratory depression, sedation, and nausea. It can also cause changes in heart rate and blood pressure. These effects are dose-dependent and can be influenced by a number of factors, including the individual's age, weight, and medical history.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide has a number of advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the use of small doses in experiments. This can reduce the cost of experiments and minimize the potential for side effects. However, this compound also has a narrow therapeutic window, which means that small changes in dose can have significant effects on the individual. This can make it difficult to control for variables in experiments.
List of
Direcciones Futuras
1. Development of new formulations of 3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide for the management of pain
2. Investigation of the use of this compound in combination with other drugs for the management of pain
3. Study of the long-term effects of this compound use on the central nervous system
4. Investigation of the potential for this compound to be used as an anesthetic in surgical procedures
5. Development of new methods for the delivery of this compound to improve its efficacy and reduce side effects
6. Investigation of the potential for this compound to be used in the treatment of addiction to other opioids
7. Study of the effects of this compound on cognitive function and behavior
8. Investigation of the potential for this compound to be used in the treatment of depression and anxiety disorders
9. Development of new methods for the detection of this compound in biological samples
10. Investigation of the potential for this compound to be used in the treatment of other medical conditions, such as cancer pain.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide has been the subject of scientific research due to its unique properties and potential therapeutic applications. One area of research has focused on the development of new formulations of this compound for the management of pain. For example, transdermal patches have been developed that allow for the slow release of this compound over an extended period of time. This has the potential to provide long-lasting pain relief without the need for frequent dosing.
Another area of research has focused on the use of this compound in combination with other drugs for the management of pain. For example, this compound has been used in combination with local anesthetics for the management of postoperative pain. This has the potential to provide more effective pain relief and reduce the need for opioid-based pain management.
Propiedades
IUPAC Name |
3-(furan-2-yl)-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-23-14-5-9-20(17-23)18-24(15-13-19-7-3-2-4-8-19)22(25)12-11-21-10-6-16-26-21/h2-4,6-8,10,16,20H,5,9,11-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDIIMNCUYMUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)CCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953109.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953149.png)
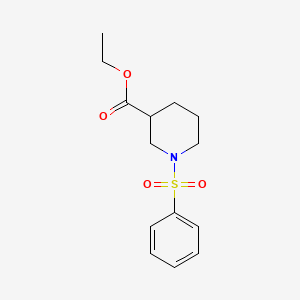
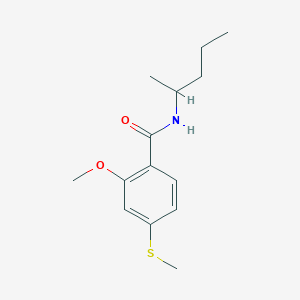
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3953170.png)
![N-(4-sec-butylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B3953175.png)
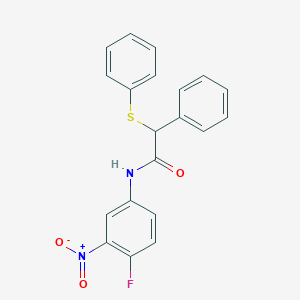
![1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3953192.png)

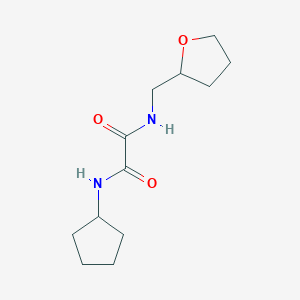
![N-(6-phenoxy-3-pyridinyl)-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-piperidinecarboxamide](/img/structure/B3953200.png)
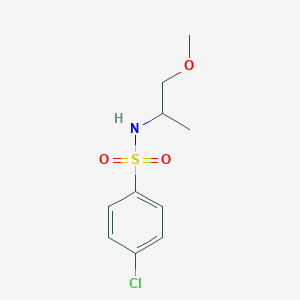
![2,2'-[(2-butoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953207.png)